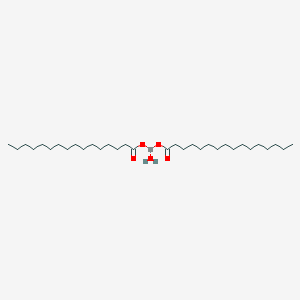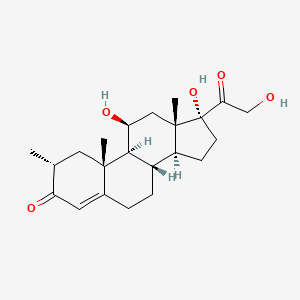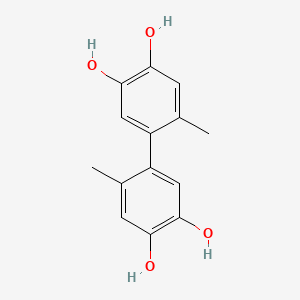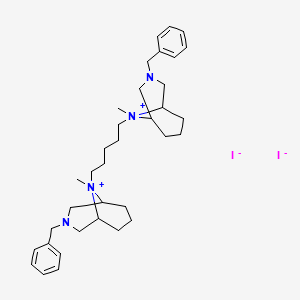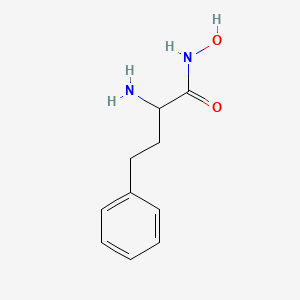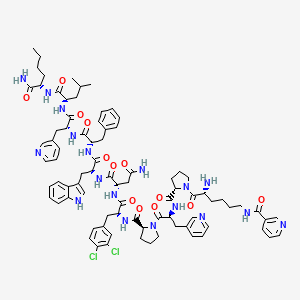
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammatory responses. This compound is designed to enhance the biological activity and stability of Substance P by incorporating specific modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups to expose reactive sites.
Cleavage: Release of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction may yield free thiol-containing peptides.
Scientific Research Applications
Chemistry
Peptide Engineering: Used to study the structure-activity relationship of peptides.
Catalysis: Potential use as a catalyst in specific chemical reactions.
Biology
Receptor Binding Studies: Investigating interactions with neurokinin receptors.
Cell Signaling: Studying the role in intracellular signaling pathways.
Medicine
Pain Management: Potential therapeutic applications in pain relief.
Inflammatory Diseases: Investigating anti-inflammatory properties.
Industry
Pharmaceutical Development: Development of new peptide-based drugs.
Biotechnology: Use in various biotechnological applications.
Mechanism of Action
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P exerts its effects by binding to neurokinin receptors, particularly NK1 receptors. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses such as pain perception and inflammation. The modifications in the peptide enhance its stability and affinity for the receptors, making it more effective than native Substance P.
Comparison with Similar Compounds
Similar Compounds
Substance P: The native neuropeptide with similar biological activity.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Modified Peptides: Other synthetic derivatives with different modifications.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P is unique due to its specific modifications, which enhance its stability, receptor affinity, and biological activity. These properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C83H102Cl2N18O13 |
|---|---|
Molecular Weight |
1630.7 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-pyridin-3-ylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1 |
InChI Key |
DNPPKUZASAWMDK-VUWIBSRJSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CN=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC5=CC(=C(C=C5)Cl)Cl)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCCNC(=O)C9=CN=CC=C9)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


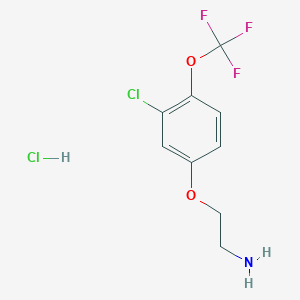
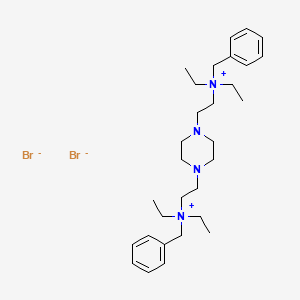
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
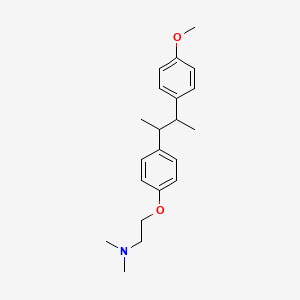
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)
